molecular formula C20H43Cl4N5O2 B034122 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride CAS No. 109376-96-7

1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride

Cat. No. B034122
M. Wt: 527.4 g/mol
InChI Key: RORVUJBKUPUOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride, also known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PEP005 belongs to a class of compounds known as ingenols, which are derived from the sap of Euphorbia peplus, a plant commonly known as "petty spurge."

Mechanism Of Action

1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cellular processes such as cell growth, differentiation, and apoptosis. Specifically, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride activates PKC isozymes δ and ε, which leads to the activation of downstream signaling pathways that ultimately result in cell death.

Biochemical And Physiological Effects

1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have a number of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and modulating the immune response. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have anti-tumor activity in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride in lab experiments is its specificity for PKC isozymes δ and ε, which allows for targeted activation of these enzymes. However, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a highly potent and toxic compound, which requires careful handling and safety precautions. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several potential directions for future research on 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride. One area of interest is the development of novel analogs of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride treatment in cancer patients. Finally, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride may have potential applications in other areas of medicine, such as immunotherapy and regenerative medicine.
In conclusion, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating PKC isozymes δ and ε, leading to apoptosis in cancer cells and modulating the immune response. While 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has limitations in terms of toxicity and pharmacokinetics, it remains a promising candidate for the treatment of cancer and other diseases.

Synthesis Methods

1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride involves the use of hazardous chemicals and requires specialized equipment and expertise. Therefore, it is not a simple process and requires careful handling and safety precautions.

Scientific Research Applications

1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been studied for its potential therapeutic applications in a variety of fields, including cancer research, dermatology, and immunology. In cancer research, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory skin disorders such as psoriasis and atopic dermatitis.

properties

CAS RN

109376-96-7

Product Name

1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride

Molecular Formula

C20H43Cl4N5O2

Molecular Weight

527.4 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;tetrahydrochloride

InChI

InChI=1S/C20H39N5O2.4ClH/c1-21-9-11-23(12-10-21)17-19(26)18-24-13-15-25(16-14-24)20(27)5-8-22-6-3-2-4-7-22;;;;/h19,26H,2-18H2,1H3;4*1H

InChI Key

RORVUJBKUPUOSH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl

synonyms

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-(4-methylpiperazine)propyl)pi perazine 4HCl

Origin of Product

United States

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